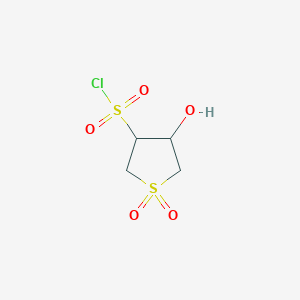
Antimony;dysprosium(3+)
Overview
Description
Antimony;dysprosium(3+) is a coordination compound that combines the metalloid antimony with the rare-earth element dysprosium. This compound is of significant interest due to its unique magnetic and optical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of antimony;dysprosium(3+) typically involves the reaction of dysprosium precursors with antimony-containing ligands. One common method is the use of metallocene building blocks, where dysprosium is coordinated with antimony ligands under controlled reaction conditions. For example, the reaction of dysprosium metallocene with stibine ligands can produce antimony-ligated dysprosium complexes .
Industrial Production Methods
Industrial production of antimony;dysprosium(3+) often involves high-temperature reactions and precise control of reaction times. The stibine pro-ligands are catalytically dehydrocoupled by rare-earth precursor complexes, and the reaction conditions must be carefully controlled to stabilize the desired product .
Chemical Reactions Analysis
Types of Reactions
Antimony;dysprosium(3+) undergoes various chemical reactions, including:
Oxidation: Dysprosium in the compound can be oxidized to form dysprosium(III) oxide.
Reduction: The compound can participate in reduction reactions, where dysprosium is reduced from a higher oxidation state.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfide for precipitation reactions, sodium hydroxide for dissolution, and strong acids for further reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
Major products formed from these reactions include dysprosium(III) oxide, dysprosium hydroxide, and various substituted dysprosium complexes .
Scientific Research Applications
Antimony;dysprosium(3+) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which antimony;dysprosium(3+) exerts its effects involves the coordination of dysprosium with antimony ligands, leading to the formation of stable complexes. These complexes exhibit magnetic bistability, which is crucial for their applications in magnetic and optical devices. The molecular targets include the dysprosium ions and the antimony ligands, which interact to produce the desired magnetic and optical properties .
Comparison with Similar Compounds
Similar Compounds
Dysprosium(III) oxide: Similar in terms of the dysprosium content but lacks the unique properties imparted by the antimony ligands.
Dysprosium hydroxide: Another dysprosium compound with different chemical and physical properties.
Dysprosium sulfate: Contains dysprosium but differs in its coordination environment and applications.
Uniqueness
Antimony;dysprosium(3+) is unique due to its combination of antimony and dysprosium, which imparts distinct magnetic and optical properties not found in other dysprosium compounds. This uniqueness makes it valuable for specialized applications in catalysis, magnetic materials, and optical devices .
Properties
IUPAC Name |
antimony;dysprosium(3+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.Sb/q+3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPBCWOCAYKJLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Dy+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DySb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.260 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12019-92-0 | |
| Record name | Antimony, compd. with dysprosium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with dysprosium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with dysprosium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)





![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)





